C21H20FN5O4
Description
Background and Significance in Contemporary Chemical and Biological Research
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system. researchgate.net Compounds with structures related to C21H20FN5O4, particularly those containing a quinoline (B57606) or fluoroquinolone core, are a major focus of this research. The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a versatile template for designing new drugs. nih.govresearchgate.netnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netnih.govresearchgate.netnih.gov
The inclusion of a fluorine atom, as suggested by the "F" in the chemical formula, often leads to a class of compounds known as fluoroquinolones. These are synthetic antibacterial agents with a broad spectrum of activity. rsc.org The continuous evolution of bacterial resistance to existing antibiotics necessitates the ongoing search for new antibacterial agents, making research into novel fluoroquinolone-like structures a critical area of investigation. researchgate.net Furthermore, recent studies have revealed the potential of fluoroquinolone derivatives as anticancer agents, expanding their therapeutic relevance. rsc.orgrsc.orgnih.gov They have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells, leading to apoptosis and cell cycle arrest. nih.govrsc.org
Historical Context of Related Chemical Scaffolds in Scientific Inquiry
The journey of quinoline-based compounds in science began in 1834 when quinoline was first isolated from coal tar. nih.gov However, its medicinal importance was recognized much earlier with the use of quinine, a quinoline alkaloid extracted from the bark of the Cinchona tree, for treating malaria for centuries. biointerfaceresearch.comnih.gov The synthesis of chloroquine (B1663885) in the 1930s marked a significant milestone in the development of synthetic antimalarial drugs based on the quinoline scaffold. nih.gov
The development of quinolone antibiotics began with the discovery of nalidixic acid in 1962. rsc.org A major breakthrough occurred with the introduction of a fluorine atom at the 6-position of the quinolone nucleus, leading to the development of fluoroquinolones in the 1980s. semanticscholar.org This modification significantly enhanced the antibacterial spectrum and potency of these compounds. semanticscholar.org Since then, multiple generations of fluoroquinolones have been developed, each with improved properties. rsc.org The exploration of these scaffolds continues to evolve, with researchers now focusing on repurposing them for other therapeutic applications, such as cancer treatment. rsc.org
Identification of Key Research Gaps and Future Directions Pertaining to this compound
Despite extensive research on quinoline and fluoroquinolone derivatives, several research gaps and promising future directions remain. A primary challenge is the emergence of drug resistance, which necessitates the design of novel derivatives that can overcome existing resistance mechanisms. researchgate.net For antibacterial agents, this includes developing compounds active against multidrug-resistant strains. nih.gov In the context of anticancer research, a significant gap lies in improving the selectivity of these compounds for cancer cells to minimize toxicity to healthy cells. nih.gov
Future research will likely focus on:
Structural Modifications: Synthesizing novel analogs of this compound and related compounds with modified substituents to enhance biological activity and reduce toxicity. nih.govnih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of new derivatives based on their chemical structure, which can streamline the drug discovery process. researchgate.netneliti.comnih.gov
Drug Repurposing: Further exploring the potential of existing quinoline-based drugs for new therapeutic indications. mdpi.com
Green Synthesis: Developing more environmentally friendly and efficient methods for synthesizing these complex molecules. chemeo.com
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into compounds like this compound is driven by several key objectives aimed at advancing the fields of chemistry and medicine. These objectives often fall under the broader umbrella of heterocyclic chemistry and medicinal chemistry. rudn.ruopenaccessjournals.com
The primary goals of this research include:
Synthesis of Novel Compounds: To design and synthesize new chemical entities with unique structural features. ijrpr.com
Biological Evaluation: To screen these new compounds for a wide range of biological activities, such as antibacterial, antifungal, and anticancer effects. ijrpr.comnih.gov
Structure-Activity Relationship (SAR) Elucidation: To understand how the chemical structure of a molecule relates to its biological activity, which is crucial for designing more potent and selective drugs. researchgate.netacs.org
Development of Therapeutic Leads: To identify promising lead compounds that can be further developed into new drugs for treating various diseases. ijrpr.com
Detailed Research Findings
Research into quinoline and fluoroquinolone derivatives has yielded a wealth of data on their biological activities. The following tables summarize some of the key findings, illustrating the potential of these scaffolds in antibacterial and anticancer applications.
Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
|---|---|---|---|
| Compound 6c | MRSA | 0.75 | nih.gov |
| Compound 6c | VRE | 0.75 | nih.gov |
| Compound 6l | MRSA | 1.50 | nih.gov |
| Compound 6l | VRE | 1.50 | nih.gov |
| Compound 6o | MRSA | 2.50 | nih.gov |
| Compound 6o | VRE | 2.50 | nih.gov |
| Hybrid 7b | Staphylococcus aureus | 2 | nih.gov |
| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | nih.gov |
| Hybrid 7h | Staphylococcus aureus | 20 | nih.gov |
| Derivative 11 | S. aureus | 6.25 | biointerfaceresearch.com |
| Compound 24 | E. coli | 3.125 | biointerfaceresearch.com |
| Compound 24 | S. aureus | 3.125 | biointerfaceresearch.com |
Anticancer Activity of Fluoroquinolone Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| Ciprofloxacin derivative 5 | HL-60 (leukemia) | 0.04 | nih.gov |
| Ciprofloxacin derivative 5 | A549 (lung carcinoma) | 0.07 | nih.gov |
| Ciprofloxacin derivative 5 | HeLa (cervical cancer) | 0.03 | nih.gov |
| Ciprofloxacin derivative 27 | HL-60 (TB) (leukemia) | 1.21 | nih.gov |
| Ciprofloxacin derivative 27 | HCT-116 (colon cancer) | 0.87 | nih.gov |
| Ciprofloxacin derivative 27 | MCF7 (breast cancer) | 1.21 | nih.gov |
| Ciprofloxacin derivative 2 | T-24 (bladder cancer) | 3.88 | nih.gov |
| Ciprofloxacin derivative 2 | PC-3 (prostate cancer) | 9.35 | nih.gov |
| Levofloxacin derivative 17h | MCF-7 (breast cancer) | 1.69 | rsc.org |
| Levofloxacin derivative 17h | A549 (lung cancer) | 2.62 | rsc.org |
| Levofloxacin derivative 17h | SKOV3 (ovarian cancer) | 1.92 | rsc.org |
| Levofloxacin derivative 125 | MCF-7 (breast cancer) | 0.3 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20FN5O4 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20FN5O4/c1-11(28)23-13-6-7-17(31-2)16(9-13)24-21(30)12-8-18(29)27(10-12)20-19-14(22)4-3-5-15(19)25-26-20/h3-7,9,12H,8,10H2,1-2H3,(H,23,28)(H,24,30)(H,25,26) |
InChI Key |
NYQXSYKQQRFHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of C21h20fn5o4 and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursor Molecules
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic precursor molecules. For a fluoroquinolone structure like C21H20FN5O4, the analysis typically begins by disconnecting the core heterocyclic system and the key substituents.
The fundamental bicyclic core of quinolones is a common starting point for retrosynthesis. The primary disconnection often targets the bond between the nitrogen at position 1 and the adjacent carbonyl carbon, as well as the bond forming the second ring. This leads back to substituted anilines and a malonic acid derivative, a strategy central to the Gould-Jacobs reaction. wikipedia.orgmdpi.com
A plausible retrosynthetic pathway for a hypothetical this compound structure, assuming a standard fluoroquinolone scaffold, is outlined below:
Table 1: Retrosynthetic Analysis of a Hypothetical this compound Structure
| Target Molecule | Key Disconnections | Precursor Molecules |
| This compound | C-N bond of the piperazine ring at C-7 | Fluoroquinolone core with a leaving group at C-7 and a substituted piperazine |
| Quinolone ring formation | Substituted fluoroaniline and diethyl ethoxymethylenemalonate | |
| Side chain attachment | Appropriate alkyl or aryl halides for substitution at the piperazine nitrogen |
This analysis identifies three key precursor molecules:
A polysubstituted fluoroaniline.
Diethyl ethoxymethylenemalonate or a similar three-carbon component.
A substituted piperazine derivative.
The regioselectivity of the initial cyclization is a critical consideration, influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.info
Development of Novel Synthetic Pathways
Building upon the insights from retrosynthetic analysis, the development of novel synthetic pathways aims to improve efficiency, yield, and access to a wider range of analogs.
The synthesis of the fluoroquinolone core generally follows a multi-step sequence. A common and historically significant method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgpreprints.org Subsequent saponification and decarboxylation yield the 4-quinolone core. wikipedia.org
Table 2: A Representative Multi-step Synthesis of a Fluoroquinolone Core
| Step | Reaction | Reagents and Conditions | Key Intermediate |
| 1 | Condensation | Substituted aniline, diethyl ethoxymethylenemalonate, heat | Anilidomethylenemalonic ester |
| 2 | Cyclization | High-boiling solvent (e.g., Dowtherm A), ~250°C | 4-hydroxy-3-carboalkoxyquinoline |
| 3 | N-Alkylation | Alkyl halide, base (e.g., K2CO3) | N-alkylated quinolone |
| 4 | Nucleophilic Aromatic Substitution | Substituted piperazine, base | C-7 substituted fluoroquinolone |
| 5 | Hydrolysis | NaOH, then acid workup | Final fluoroquinolone carboxylic acid |
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, particularly in the cyclization step of the Gould-Jacobs reaction. ablelab.eu
Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved consistency and scalability.
Catalyst selection: The use of palladium-catalyzed carbonylation reactions represents an alternative route to the quinolone core. mdpi.com
The introduction of chirality and the control of substituent placement are critical for developing potent and selective drug candidates.
Chemoselectivity: In molecules with multiple reactive sites, such as the precursors to this compound, protecting groups may be necessary to ensure that reactions occur at the desired functional group. For instance, the amino group of a piperazine substituent might be protected during the modification of the carboxylic acid at C-3.
Regioselectivity: The Gould-Jacobs reaction with asymmetrically substituted anilines can lead to a mixture of regioisomers. mdpi.com The choice of reaction conditions and the electronic nature of the substituents can influence the outcome. More modern methods, such as directed ortho-metalation, can offer greater control over the regiochemistry of the quinolone ring formation.
Stereoselectivity: Many modern fluoroquinolones are chiral, with one enantiomer often exhibiting significantly higher activity. Stereoselective synthesis can be achieved through various strategies:
Chiral pool synthesis: Starting from enantiomerically pure precursors.
Asymmetric catalysis: Using chiral catalysts to induce stereoselectivity in a key reaction step.
Enzymatic resolution: Separating enantiomers from a racemic mixture using enzymes. nih.gov For example, a carbonyl reductase has been engineered for the stereoselective synthesis of chiral δ-lactones, a principle that can be applied to the synthesis of chiral intermediates for fluoroquinolones. rsc.org
Functional Group Interconversions and Post-Synthetic Modification Strategies
Once the core structure of this compound is assembled, functional group interconversions (FGIs) and post-synthetic modifications can be employed to introduce further diversity and fine-tune the properties of the molecule. The carboxylic acid at the C-3 position and the substituent at the C-7 position are common sites for such modifications. nih.gov
The C-3 carboxylic acid can be converted into a variety of other functional groups, including:
Esters
Amides
Nitriles
Heterocycles (e.g., oxadiazoles, triazoles) nih.gov
These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Similarly, the piperazine moiety at C-7 can be further functionalized, for example, by acylation or alkylation of the second nitrogen atom.
Combinatorial Chemistry and Library Synthesis for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR) of this compound analogs, combinatorial chemistry and library synthesis are powerful tools. researchgate.net By systematically varying the substituents at different positions of the fluoroquinolone scaffold, large numbers of compounds can be synthesized and screened for their biological activity.
Key positions for variation in a fluoroquinolone library include:
N-1 substituent: Often an ethyl, cyclopropyl, or substituted aryl group.
C-7 substituent: Typically a nitrogen-containing heterocycle like piperazine or pyrrolidine, which can be further substituted.
C-8 position: Introduction of a halogen or a methoxy (B1213986) group can modulate activity.
The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, where the fluoroquinolone core is attached to a resin, and various building blocks are added in a stepwise manner.
Table 3: Example of a Combinatorial Library Design for this compound Analogs
| Scaffold Position | R1 (N-1) | R7 (C-7 Piperazine) | R8 |
| Variation 1 | Ethyl | 4-Methylpiperazin-1-yl | H |
| Variation 2 | Cyclopropyl | 4-Ethylpiperazin-1-yl | F |
| Variation 3 | 2,4-Difluorophenyl | 3-Methylpiperazin-1-yl | Cl |
| Variation 4 | tert-Butyl | 4-(2-Hydroxyethyl)piperazin-1-yl | OCH3 |
This systematic approach allows for the rapid identification of key structural features that contribute to the desired biological activity. nih.gov
Exploration of Biocatalytic and Chemoenzymatic Approaches in this compound Synthesis
Biocatalysis and chemoenzymatic synthesis are emerging as sustainable and efficient alternatives to traditional chemical methods. Enzymes can offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions.
Potential applications in the synthesis of this compound and its analogs include:
Enzymatic resolution of chiral intermediates: As mentioned earlier, lipases and esterases can be used to separate enantiomers of key building blocks. semanticscholar.org
Biocatalytic synthesis of the quinolone core: Researchers have explored the use of enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) to catalyze the formation of quinolines and 2-quinolones from substituted anilines. northumbria.ac.ukacs.org
Chemoenzymatic cascades: Combining enzymatic steps with chemical reactions in a one-pot process can streamline the synthesis and reduce the need for purification of intermediates. northumbria.ac.uk For instance, an HRP-catalyzed cyclization could be followed by a chemical oxidation to yield the desired quinolone. acs.org
The biosynthesis of quinoline (B57606) alkaloids in plants and microorganisms provides a blueprint for developing novel biocatalytic routes. nih.govresearchgate.net These pathways often involve enzymatic condensation and cyclization reactions that could be harnessed for the synthesis of fluoroquinolone precursors. researchgate.net
Mechanistic Investigations of Biological Activities of C21h20fn5o4
Elucidation of Molecular Mechanisms of Action
The primary mechanism of action for L-870,812 is the targeted inhibition of HIV-1 integrase, which halts the viral replication cycle. patsnap.comnih.gov This action is achieved through specific interactions at the molecular level, preventing the enzyme from carrying out its essential functions.
Understanding the interaction between a ligand like L-870,812 and its protein target is fundamental to explaining its efficacy. nih.govnih.gov The binding of L-870,812 to HIV-1 integrase is a dynamic process governed by kinetic parameters, including the rates of association and dissociation. semanticscholar.orgrsc.org This compound belongs to the class of integrase strand transfer inhibitors (INSTIs), which specifically target the strand transfer step of the integration process. youtube.comoup.com
INSTIs bind to the active site of the integrase enzyme. youtube.com This binding interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key residues within the catalytic core of the enzyme. nih.gov Computer-based molecular modeling and docking studies suggest that these inhibitors interact with a flexible loop on the integrase enzyme that is involved in binding to the viral DNA. nih.gov The kinetics of this binding are crucial; a longer residence time of the inhibitor within the active site can lead to a more sustained inhibition of the enzyme and, consequently, greater antiviral efficacy. nih.govrsc.org
| Parameter | Description | Significance |
| Association Rate (k_on) | The rate at which L-870,812 binds to the HIV-1 integrase active site. | A faster association rate can lead to a quicker onset of enzymatic inhibition. |
| Dissociation Rate (k_off) | The rate at which the L-870,812-integrase complex breaks apart. | A lower dissociation rate (longer residence time) is often correlated with higher in vivo drug efficacy. nih.gov |
| Binding Affinity (Kd) | The equilibrium constant for the dissociation of the ligand-protein complex, calculated as k_off/k_on. | Represents the concentration of the drug required to occupy 50% of the target receptors at equilibrium. youtube.com |
L-870,812 is a derivative of 8-hydroxy- nih.govplos.org-naphthyridine-7-carboxamides and functions as a potent inhibitor of the HIV-1 integrase strand transfer (ST) activity. nih.gov The integration of viral DNA into the host genome is a two-step process catalyzed by integrase: 3'-processing and DNA strand transfer. nih.gov L-870,812 specifically blocks the strand transfer step, preventing the covalent insertion of the viral DNA into the host chromosome. patsnap.comoup.com This mechanism effectively halts the establishment of a stable, long-term infection. acs.org
Research has demonstrated that L-870,812 exhibits potent inhibition against the strand transfer activity, with an IC50 (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. nih.gov This high potency translates to robust antiviral activity in cell-based assays. nih.gov The inhibition is achieved by the inhibitor binding to the active site of the integrase, which is formed in the complex with the viral DNA ends. This interaction prevents the catalytic reaction required to join the viral DNA to the host cell's DNA. nih.gov
The primary cellular target of L-870,812 is the HIV-1 integrase enzyme within infected host cells. acs.org Identifying and validating this target has been accomplished through a variety of research models and techniques.
High-throughput screening (HTS) of large compound libraries is a common method for discovering new inhibitors. nih.gov For instance, HTS assays can measure the catalytic activity of integrase in the presence of test compounds. acs.org A hit from such a screen, like the scaffold leading to L-870,812, would then undergo further validation.
Validation in research models involves several steps:
In Vitro Enzymatic Assays : Purified recombinant HIV-1 integrase is used to directly measure the inhibitory effect of the compound on both the 3'-processing and strand transfer steps. acs.org
Resistance Mutation Studies : HIV-1 can develop resistance to antiretroviral drugs through mutations in the targeted enzyme. biorxiv.org By selecting for resistant viral strains in the presence of L-870,812 and then sequencing the integrase gene, researchers can identify specific mutations that confer resistance. These mutations are often located in or near the drug's binding site, providing strong evidence of the specific cellular target. biorxiv.org
Mechanistic Studies of Efflux Pump Inhibition by C21H20FN5O4
While the principal mechanism of L-870,812 is HIV-1 integrase inhibition, there is growing interest in the potential interaction of various drug molecules with bacterial efflux pumps. nih.gov These pumps are a major cause of multidrug resistance (MDR) in bacteria. nih.gov However, literature specifically detailing L-870,812 as a direct inhibitor of bacterial efflux pumps is limited. The following sections discuss the general mechanisms of efflux pump inhibition as a potential, though not primary, area of investigation for compounds of this class.
Bacterial efflux pumps are categorized into several superfamilies based on their structure and energy source. emerypharma.com A potential efflux pump inhibitor (EPI) would be characterized by its ability to block one or more of these pump families, thereby restoring the efficacy of antibiotics that are normally expelled. nih.govnih.gov
| Efflux Pump Family | Description | Energy Source | Examples |
| RND (Resistance-Nodulation-Cell Division) | Large, tripartite systems found in Gram-negative bacteria, spanning both inner and outer membranes. emerypharma.comnih.gov | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) nih.govnih.gov |
| MFS (Major Facilitator Superfamily) | The largest family of secondary transporters, found in both Gram-positive and Gram-negative bacteria. emerypharma.commdpi.com | Proton Motive Force | NorA (S. aureus), TetA (E. coli) emerypharma.commdpi.com |
| MATE (Multidrug and Toxic Compound Extrusion) | Pumps that extrude cationic drugs and toxins. emerypharma.com | Sodium Ion Gradient or Proton Motive Force | AbeM (A. baumannii) nih.gov |
| ABC (ATP-Binding Cassette) | Primary transporters that use the energy from ATP hydrolysis to expel substrates. emerypharma.com | ATP Hydrolysis | MacB (E. coli) emerypharma.com |
While some HIV protease inhibitors have been noted to interact with efflux pumps, specific studies characterizing L-870,812 against pumps like NorA (MFS family) or AcrB (RND family) are not prominent in the available research. nih.govmdpi.com Caffeoylquinic acids, which also inhibit HIV-1 integrase, have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. plos.orgharvard.edu This suggests that compounds targeting HIV integrase can have dual activities, though this has not been specifically established for L-870,812.
The inhibition of efflux pumps can occur through different modalities, primarily competitive and allosteric inhibition. tutorchase.comatlas.org
Competitive Inhibition : A competitive inhibitor directly competes with the substrate (e.g., an antibiotic) for binding to the pump's active transport site. tutorchase.combiologydiscussion.com The inhibitor itself may or may not be a substrate for the pump. If it binds but is not transported, it effectively blocks the pump's function. mdpi.com This type of inhibition can be overcome by increasing the concentration of the substrate. tutorchase.com
Allosteric Inhibition : An allosteric inhibitor binds to a site on the pump that is distinct from the substrate-binding site. atlas.orgkhanacademy.org This binding induces a conformational change in the pump's structure, which alters the active site and prevents the substrate from binding or being transported, thereby inhibiting the pump's activity. tutorchase.comyoutube.com Unlike competitive inhibition, allosteric inhibition cannot typically be overcome by increasing the substrate concentration. tutorchase.com Some inhibitors may also function by disrupting the energy source of the pump, such as the proton motive force. nih.gov
Determining the specific modality for a potential EPI like L-870,812 would require detailed kinetic studies and structural analysis of its interaction with specific bacterial efflux pumps.
Scientific Data Unavailable for this compound
Comprehensive searches for the chemical compound with the molecular formula this compound have yielded no specific scientific literature or common name, preventing the creation of a detailed article on its biological activities.
The initial search aimed to identify a common name or any associated research for the compound. Subsequent, more targeted searches in chemical databases such as PubChem also failed to retrieve any information for this specific molecular formula. The absence of publicly accessible research indicates that this compound may be a novel, uncharacterized compound or one that has not been the subject of published scientific study.
Without primary research data, any attempt to generate an article based on the provided detailed outline would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The specific subsections requested, such as "Impact on Substrate Accumulation within Cellular Compartments," "Energetic Perturbation of Transmembrane Transport Systems," and "Pathways of Cell Proliferation Inhibition in Cancer Cell Lines," necessitate detailed experimental findings that are not available for this compound.
Therefore, the generation of a thorough and informative article focusing solely on the chemical compound this compound is not feasible at this time due to the complete absence of scientific data in the public domain.
Mechanisms of Anticancer Activity
Apoptosis Induction and Cell Cycle Modulation in Research Models
There is currently no available scientific literature detailing the effects of this compound on apoptosis induction or cell cycle modulation in any research models. Studies investigating the potential for this compound to trigger programmed cell death or to influence the progression of the cell cycle have not been published. Consequently, there are no research findings to present regarding its impact on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle regulators (e.g., cyclins, cyclin-dependent kinases).
Metabolic Transformation Pathways and Biotransformation Studies
Information regarding the metabolic fate and biotransformation of this compound is not available in the public domain. Research into how this compound is metabolized by living organisms, including the identification of potential metabolites and the enzymatic pathways involved (e.g., cytochrome P450 enzymes), has not been reported. Therefore, a discussion of its metabolic transformation pathways and the results of biotransformation studies cannot be provided.
Exploration of C21h20fn5o4 in Agricultural Sciences
Development of Novel Antimicrobial Agents for Crop Protection
Fluopyram (B1672901) represents a key development in the creation of novel agents for protecting crops from pathogenic threats. cabidigitallibrary.org It is distinguished by its unique chemical structure and its dual efficacy as both a fungicide and a nematicide. researchgate.netendsdhi.com The mode of action for Fluopyram is the inhibition of succinate (B1194679) dehydrogenase (SDH), an enzyme critical to the mitochondrial respiratory chain in fungi and nematodes. cabidigitallibrary.orgendsdhi.comresearchgate.net This disruption of cellular respiration effectively blocks energy production, leading to the inhibition of growth and proliferation of the target pathogens. cabidigitallibrary.orgendsdhi.com Fluopyram is effective at various stages of fungal development, from spore germination and germ tube elongation to mycelial growth and sporulation. fao.orgcabidigitallibrary.org In plants, it exhibits translaminar activity and can move systemically through the xylem, offering protection to the entire plant. fao.orgcabidigitallibrary.org
Fluopyram has demonstrated high efficacy against a broad spectrum of fungal pathogens that cause significant economic damage to various crops. cabidigitallibrary.orgcabidigitallibrary.org Its primary targets are Ascomycete and Deuteromycete fungi. fao.org It is particularly effective against diseases such as gray mold (Botrytis cinerea), powdery mildew, apple scab, Sclerotinia diseases, and Monilinia species. apvma.gov.aucabidigitallibrary.org
Research has established its effectiveness in numerous agricultural settings. For instance, it is used to manage diseases on over 70 crops, including fruits, vegetables, and field crops. cabidigitallibrary.orgendsdhi.com Studies have shown that fluopyram provides excellent control of problematic diseases like Sclerotinia spp. and Botrytis spp. cabidigitallibrary.org It is also highly effective against powdery mildews, such as Erysiphe necator in grapes, and certain leaf spot diseases. cabidigitallibrary.org
The efficacy of fluopyram can be quantified by its EC50 values (the concentration that inhibits 50% of the fungal growth). The table below presents data on its activity against key agricultural fungi.
| Fungus Species | Common Disease | EC50 (µg/mL) | Reference Crop(s) |
| Botrytis cinerea | Gray Mold | 5.389 | Vegetables, Fruits |
| Alternaria solani | Early Blight | 0.244 | Potato, Tomato |
| Sclerotinia sclerotiorum | White Mold | High Efficacy | Various |
| Podosphaera xanthii | Powdery Mildew | High Efficacy | Cucurbits |
| Monilinia spp. | Brown Rot | High Efficacy | Stone Fruit |
This table is interactive. Users can sort the columns to compare the efficacy of Fluopyram against different fungal pathogens.
The primary application of Fluopyram in agriculture is as a fungicide and nematicide. researchgate.netendsdhi.com Extensive research has focused on these two areas of activity. cabidigitallibrary.orgnih.gov Based on available scientific literature, there is no significant evidence to suggest that Fluopyram possesses direct bactericidal activity against common plant pathogenic bacteria. Its mode of action, inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, is specific to fungi and nematodes. cabidigitallibrary.orgresearchgate.net
However, some studies have investigated the indirect effects of Fluopyram on soil microbial communities. Research has shown that the application of Fluopyram can lead to an increase in the abundance of certain beneficial bacteria in the rhizosphere. epa.gov For example, one study observed that its use in pepper cultivation promoted the growth of phosphate-solubilizing bacteria, such as Bacillus, and nitrogen-fixing bacteria, like Rhizobium. epa.gov This suggests that while not a direct bactericide, Fluopyram can influence the microbial balance in the soil, potentially favoring bacteria that are beneficial to plant growth. epa.gov
Strategies for Pest Management through Chemical Intervention in Agricultural Systems
Fluopyram's role in pest management extends beyond its fungicidal properties to its significant nematicidal activity. researchgate.netnih.gov This dual functionality makes it a valuable tool in integrated pest management (IPM) programs. researchgate.netnih.gov It is effective against a range of plant-parasitic nematodes, which are responsible for substantial crop losses worldwide. researchgate.netnih.gov
The nematicidal action of Fluopyram also stems from the inhibition of mitochondrial respiration, which leads to paralysis and death of the nematodes. researchgate.netnih.gov It is particularly effective against the second-stage juveniles (J2) of root-knot nematodes (Meloidogyne spp.), preventing them from invading plant roots and forming galls. researchgate.net This early intervention is crucial for protecting young plants and ensuring healthy crop establishment. researchgate.net
Fluopyram has demonstrated efficacy against several economically important nematode species, as detailed in the table below.
| Nematode Species | Common Name | Efficacy | Target Crop(s) |
| Meloidogyne spp. | Root-knot nematodes | High | Vegetables, Fruits, Row Crops |
| Pratylenchus spp. | Lesion nematodes | Effective | Various |
| Heterodera spp. | Cyst nematodes | Effective | Soybean, Potato |
| Globodera spp. | Potato cyst nematodes | Effective | Potato |
| Xiphinema americanum | Dagger nematode | Suppressive | Various |
This table is interactive, allowing for sorting to view Fluopyram's effectiveness against different nematode pests.
Strategies for using Fluopyram in pest management often involve its application as a seed treatment, in-furrow spray, or through soil drenching and drip irrigation systems. researchgate.netnih.gov These methods target nematodes in the soil and protect the root systems of crops. researchgate.netepa.gov
Conceptual Research on Environmental Impact Assessment of Compound Application in Agro-Systems
The environmental fate and impact of Fluopyram have been the subject of conceptual research and regulatory assessment. mda.state.mn.us As with any agricultural chemical, understanding its behavior in soil, water, and the broader ecosystem is crucial for sustainable use. mda.state.mn.us
Fluopyram is characterized by its persistence in the soil, with a half-life that can vary significantly depending on soil type and environmental conditions, ranging from approximately 46 to over 700 days. mda.state.mn.us Its mobility in soil is generally considered moderate.
Studies have examined its potential for leaching into groundwater. While some models suggest a potential for leaching, field studies have generally found low concentrations of Fluopyram in water sources. mda.state.mn.us The compound can degrade in the environment through various pathways, and its main degradates are generally considered less toxic than the parent compound.
The ecotoxicological profile of Fluopyram indicates a negligible risk to many non-target organisms, including bees, beneficial arthropods, fish, and aquatic plants, when used according to label directions. mda.state.mn.us However, some studies have noted potential negative effects on soil microbial communities at higher application rates, while others have observed a stimulatory effect on certain beneficial microbes. epa.govmda.state.mn.us The environmental impact can also be influenced by co-formulations, where Fluopyram is mixed with other active ingredients like tebuconazole (B1682727) or trifloxystrobin, which may have different toxicity profiles.
Sustainable Agricultural Chemistry Approaches Involving C21H20FN5O4
The use of Fluopyram can be integrated into sustainable agricultural practices, particularly through its role in Integrated Pest Management (IPM) and resistance management strategies. researchgate.netnih.gov
As a selective nematicide, Fluopyram offers an advantage over older, broader-spectrum chemistries like fumigants, allowing for more targeted control of pests while better preserving beneficial soil organisms. nih.gov This selectivity supports the principles of IPM by minimizing disruption to the agro-ecosystem. nih.gov Its dual action against both fungi and nematodes can also reduce the total number of chemical applications needed, contributing to a more efficient and potentially more sustainable approach to crop protection. researchgate.net
Resistance management is a critical aspect of sustainable pesticide use. Fluopyram belongs to the Fungicide Resistance Action Committee (FRAC) Group 7. apvma.gov.au To prevent the development of resistance in fungal and nematode populations, it is recommended to use Fluopyram in rotation or in combination with products that have different modes of action. For example, it is often formulated with other fungicides like tebuconazole, prothioconazole, or pyrimethanil. apvma.gov.aufao.org This practice helps to prolong the effectiveness of Fluopyram and other fungicides. nih.gov
Furthermore, the development of new formulations, such as nanopesticides, is being explored to enhance the efficiency of Fluopyram. Studies have shown that nano-formulations can increase the uptake of the active ingredient by pathogens, potentially allowing for lower application rates without compromising efficacy, which aligns with the goals of sustainable agriculture.
No Evidence of this compound (BMS-707035) Applications in Advanced Materials Science
Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the use of the chemical compound this compound, also known by its developmental code name BMS-707035, in the field of advanced materials science.
Extensive searches have revealed that the research focus for this compound has been exclusively within the biomedical and pharmaceutical sectors. Specifically, this compound has been identified and investigated as a potent HIV-1 integrase strand transfer inhibitor, a class of antiretroviral drugs used in the treatment of HIV infection. nih.govnih.gov Studies have centered on its mechanism of action, efficacy against the virus, and its pharmacological properties. nih.govnih.gov The development of BMS-707035 was ultimately halted due to toxicity observed in preclinical studies. nih.gov
The outlined topics for an article on the "Applications of this compound in Advanced Materials Science Research" are therefore not addressable based on current scientific knowledge. There is no information available regarding:
Applications of C21h20fn5o4 in Advanced Materials Science Research
Bio-inspired and Biomimetic Materials Research Incorporating C21H20FN5O4:No research has been conducted on the use of this compound in the creation of materials that mimic biological systems or processes.
Table of Compound Names
| Chemical Formula | Common Name/Code |
| This compound | BMS-707035 |
Challenges and Future Perspectives in C21h20fn5o4 Research
Addressing Specificity and Selectivity in Complex Biological Systems
A primary challenge in the development of any new therapeutic agent is achieving high specificity and selectivity towards the intended biological target while minimizing off-target effects. For C21H20FN5O4, which has been investigated for its antiparasitic properties, this entails ensuring it acts potently against parasitic organisms with minimal toxicity to human cells.
Initial in vitro studies have provided a foundational understanding of the compound's activity. In a key study, the compound, referred to as 9c, was evaluated against Leishmania infantum promastigotes and Trypanosoma brucei parasites. nih.gov The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half, was determined for these parasites. Additionally, its cytotoxic effect on human THP-1 cells was assessed to calculate the cytotoxic concentration 50 (CC50). mdpi.com
The selectivity of the compound can be inferred from the ratio of its cytotoxicity to its antiparasitic activity. The compound 9c demonstrated notable anti-Leishmania activity with an IC50 of 7.54 µM and was found to be six times less cytotoxic to the human THP-1 cells. nih.gov This suggests a degree of selectivity for the parasite over human cells. The compound also showed mild activity against T. brucei with an IC50 in the range of 11.17–31.68 µM. nih.gov
Future research must delve deeper into the molecular targets of this compound within the parasites. Understanding the specific enzymes or pathways that the compound disrupts is crucial for predicting potential off-target effects in humans and for optimizing the molecule to enhance its selectivity.
Table 1: In Vitro Activity of this compound
| Organism/Cell Line | Parameter | Value (µM) |
|---|---|---|
| Leishmania infantum | IC50 | 7.54 |
| Trypanosoma brucei | IC50 | 11.17–31.68 |
| Human THP-1 cells | CC50 | >40 (approx. 6x IC50 for L. infantum) |
Overcoming Research Hurdles in Synthesis and Scalability
The journey of a promising compound from a laboratory curiosity to a viable research tool or therapeutic candidate is fraught with challenges related to its chemical synthesis and the potential for large-scale production. Quinazoline derivatives, the class to which this compound belongs, can be synthesized through various established methods. mdpi.com However, the specific synthetic route for this compound may present unique difficulties.
Future research in this area will need to focus on optimizing the synthetic pathway to improve efficiency and reduce costs. This may involve exploring alternative synthetic strategies, developing more efficient catalysts, and streamlining purification techniques. The development of a robust and scalable synthesis is a critical step in advancing the research of this compound.
Development of Advanced In Vitro and In Vivo Research Models (Non-Human)
To gain a comprehensive understanding of the therapeutic potential and biological effects of this compound, it is essential to move beyond simple in vitro assays and utilize more complex and physiologically relevant research models. The initial screening of this compound was conducted using in vitro cultures of parasites and human cells. nih.gov
The next steps in the research trajectory will involve the use of advanced in vitro models, such as three-dimensional (3D) cell cultures or co-culture systems that more closely mimic the in vivo environment. For antiparasitic drug development, this could involve models that incorporate host cells to study the intracellular stages of the parasites.
Ultimately, in vivo studies in non-human animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of the compound in a whole organism. For a compound with antitrypanosomal and antileishmanial activity, this would typically involve infecting small animal models, such as mice, with the respective parasites and then administering this compound to assess its ability to clear the infection. These studies are crucial for determining the compound's potential as a drug candidate.
Integration of Interdisciplinary Approaches (e.g., Chemical Biology, Nanotechnology, Artificial Intelligence)
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound will benefit significantly from the integration of expertise from various scientific fields.
Chemical Biology: Chemical biologists can play a crucial role in elucidating the mechanism of action of this compound. By designing and synthesizing molecular probes based on the this compound scaffold, researchers can identify the specific cellular targets of the compound, providing valuable insights into its biological activity.
Nanotechnology: Nanotechnology offers innovative solutions to challenges in drug delivery. If this compound faces issues with solubility, stability, or targeted delivery, nanoformulations could be developed to enhance its therapeutic potential. Encapsulating the compound in nanoparticles could improve its bioavailability and reduce potential side effects.
Artificial Intelligence (AI): AI and machine learning are increasingly being used in drug discovery to accelerate the process. AI algorithms can be employed to analyze the structure-activity relationships of quinazoline derivatives, predict the potential off-target effects of this compound, and identify new, more potent analogs for synthesis.
Long-Term Research Trajectories and Broader Scientific Impact of this compound
The long-term research trajectory for this compound will depend on the outcomes of the foundational studies outlined above. If the compound continues to show promise in terms of its efficacy and safety profile, the research could progress towards formal preclinical development. This would involve a more rigorous and regulated set of studies to gather the necessary data to support a potential clinical trial.
The broader scientific impact of this compound research extends beyond its potential as a single therapeutic agent. As a novel quinazolinone derivative, the study of its biological activity and mechanism of action can contribute to a deeper understanding of the therapeutic potential of this class of compounds. tandfonline.comwisdomlib.org The challenges encountered and the solutions developed in the research of this compound can inform the broader field of antiparasitic drug discovery, which is in constant need of new chemical entities to combat drug resistance. cell.comnih.govmdpi.com
Furthermore, the exploration of marine-inspired compounds as a source of new drug leads is a growing area of research. mdpi.com The story of this compound, from its conceptualization based on marine natural products to its synthesis and biological evaluation, highlights the value of this approach in discovering novel chemical structures with therapeutic potential.
Q & A
Q. How should researchers design experiments to synthesize and characterize C₂₁H₂₀FN₅O₄?
- Methodological Answer : Synthesis protocols should begin with selecting precursors compatible with fluorine and nitrogen-containing heterocycles, given the compound’s structure. Reaction conditions (e.g., solvent polarity, temperature) must optimize yield while minimizing side reactions like hydrolysis of the nitro group. Characterization should include multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine incorporation and aromatic proton environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemistry. Pre-experimental planning should align with frameworks like PICO (defining Population: reaction components; Intervention: synthetic steps; Comparison: alternative pathways; Outcome: purity/yield) to ensure rigor .
Q. What analytical techniques are critical for assessing the purity and stability of C₂₁H₂₀FN₅O₄ under varying conditions?
- Methodological Answer : Use HPLC-MS to monitor degradation products under stress conditions (e.g., UV light, acidic/basic environments). Stability studies should follow ICH guidelines , with kinetic modeling (e.g., Arrhenius plots) to predict shelf life. For purity, combine differential scanning calorimetry (DSC) to detect polymorphic impurities and Karl Fischer titration for water content analysis. Document all parameters (e.g., column type, mobile phase) to ensure reproducibility, as emphasized in chemical reporting standards .
Q. How can researchers screen the biological activity of C₂₁H₂₀FN₅O₄ while controlling for experimental bias?
- Methodological Answer : Employ blinded, randomized in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Use dose-response curves to calculate IC₅₀ values and validate results across multiple cell lines. Statistical tools like ANOVA or t-tests should account for biological variability. Pre-register protocols in repositories like ChemRxiv to mitigate confirmation bias .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for C₂₁H₂₀FN₅O₄?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to probe conformational changes and density functional theory (DFT) calculations to simulate spectra under experimental conditions. Cross-validate with 2D NMR techniques (e.g., COSY, NOESY) to assign ambiguous signals. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What strategies optimize the scalability of C₂₁H₂₀FN₅O₄ synthesis while maintaining enantiomeric purity?
- Methodological Answer : Transition from batch to flow chemistry to enhance reproducibility and heat management. Use chiral chromatography or enzymatic resolution to preserve enantiopurity during scale-up. Monitor intermediates via in-line FTIR or Raman spectroscopy for real-time quality control. Document deviations using FAIR data principles (Findable, Accessible, Interoperable, Reusable) via platforms like NFDI4Chem .
Q. How can computational modeling predict the pharmacokinetic properties of C₂₁H₂₀FN₅O₄, and what are the limitations?
- Methodological Answer : Molecular dynamics (MD) simulations can model membrane permeability (e.g., logP), while QSAR models predict absorption/distribution. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability). Acknowledge limitations like force field inaccuracies or exclusion of metabolizing enzymes. Use Web of Science to benchmark against structurally similar compounds .
Q. What frameworks guide the ethical and reproducible reporting of C₂₁H₂₀FN₅O₄ research?
- Methodological Answer : Follow ICMJE guidelines for chemical safety and reproducibility, detailing synthetic procedures, characterization data, and statistical methods. Use Chemotion ELN for electronic lab notebooks to ensure traceability. Address contradictions transparently using dialectical analysis (identifying principal vs. secondary contradictions in data) to maintain scientific integrity .
Data Management and Reproducibility
Q. How should researchers archive and share raw data for C₂₁H₂₀FN₅O₄ studies to comply with FAIR principles?
- Methodological Answer : Store raw spectra, chromatograms, and crystallographic data in RADAR4Chem or nmrXiv , ensuring metadata includes experimental conditions (e.g., solvent, temperature). Use DOI assignment for datasets and cite them in manuscripts. For reproducibility, provide step-by-step protocols in supplementary materials, adhering to ACS Style Guide standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
